(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate

Beschreibung

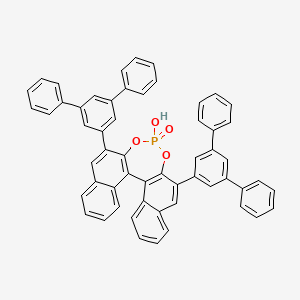

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate is a chiral binaphthyl-derived Brønsted acid catalyst. Its structure features two 3,5-diphenylphenyl substituents at the 3,3′-positions of the binaphthyl backbone, creating a sterically congested environment that enhances enantioselectivity in asymmetric reactions. This compound (CAS: 1394004-05-7, MW: 804.86 g/mol) is utilized in organocatalytic transformations, particularly in stereoselective glycosylation and other acid-catalyzed processes . Its enantiomeric counterpart, the (R)-form (CAS: 361342-55-4), exhibits mirrored stereochemical outcomes in catalysis .

Eigenschaften

IUPAC Name |

10,16-bis(3,5-diphenylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H37O4P/c57-61(58)59-55-51(47-31-43(37-17-5-1-6-18-37)29-44(32-47)38-19-7-2-8-20-38)35-41-25-13-15-27-49(41)53(55)54-50-28-16-14-26-42(50)36-52(56(54)60-61)48-33-45(39-21-9-3-10-22-39)30-46(34-48)40-23-11-4-12-24-40/h1-36H,(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFROSIXQYJFKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C9=CC=CC=C9)C1=CC=CC=C1)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H37O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-3,3'-Bis(3,5-diphenyl)phenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate (CAS No. 1496637-05-8) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial and cytotoxic effects, supported by relevant data tables and case studies.

- Molecular Formula : C56H37O4P

- Molecular Weight : 804.86 g/mol

- CAS Number : 1496637-05-8

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. For instance, it has been shown to inhibit the growth of Staphylococcus aureus, a common pathogen responsible for skin infections.

In Vitro Studies

In a controlled laboratory setting, the compound was tested against S. aureus biofilm formation. The results demonstrated a significant reduction in biofilm density at concentrations of 100 µM and 10 µM (see Table 1).

| Concentration (µM) | % Inhibition of Biofilm Formation |

|---|---|

| 100 | 57.33% |

| 10 | Nearly 50% |

The compound's mechanism appears to involve interference with bacterial cell wall synthesis and biofilm stability, which are critical for the pathogenicity of S. aureus .

Cytotoxic Activity

The cytotoxic potential of this compound has also been explored in various cancer cell lines. A study assessed its effects on HeLa cells and found that the compound exhibited dose-dependent cytotoxicity.

IC50 Values

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| SK-LU-1 | 15.0 |

| K562 | 10.0 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways involved in inflammation and cell survival. Specifically, it has been shown to downregulate NF-κB transcriptional activity in treated cells, which is crucial for inflammatory responses.

Case Study: Anti-inflammatory Effects

In a recent study involving HaCaT cells treated with TNF-α (a pro-inflammatory cytokine), the compound significantly reduced nitric oxide production and increased cell viability:

| Treatment | NO Production Reduction (%) | Cell Viability Increase (%) |

|---|---|---|

| Control | - | - |

| Compound Treatment | 27.8 | 56.2 |

This indicates that this compound not only possesses antibacterial properties but also offers protective effects against inflammatory damage .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Catalytic Performance

Trifluoromethyl-Substituted Analogs

(R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (CAS: 861909-30-0, MW: 612.7 g/mol) demonstrates superior catalytic efficiency in glycosylation reactions. Key findings include:

- Reaction Rate and Yield : Combined with Schreiner’s thiourea, this compound achieves α-glycosides in 70% yield with α:β selectivity up to 30:1, compared to 62 mg yields for the diphenyl variant .

- Stereoselectivity : The (R)-enantiomer favors α-selectivity, while the (S)-form is less effective, highlighting the critical role of absolute configuration .

- Electronic Effects : Electron-withdrawing trifluoromethyl groups enhance acidity and stabilize transition states via H-bonding, accelerating reactions at room temperature .

Triisopropylphenyl-Substituted Analogs

Evidence indicates:

- Poor Stereocontrol : Testing in electrochemical difunctionalization of diazo compounds resulted in unsatisfactory enantioselectivity, likely due to excessive steric bulk hindering substrate binding .

- Dispersive Interactions: Computational studies reveal that triisopropylphenyl groups promote non-covalent interactions with substrates but reduce conformational flexibility, limiting catalytic adaptability .

Di-tert-butylphenyl-Substituted Analogs

Its tert-butyl groups likely impede substrate access due to extreme steric hindrance .

Comparison with Other Binaphthyl Phosphates

1,1´-Binaphthalene-2,2´-diyl hydrogen phosphate (BNP) and VAPOL (2,2´-diphenyl-3,3´-biphenanthryl-4,4´-diyl hydrogen phosphate) were evaluated alongside the trifluoromethyl-substituted BBH in chiral separations:

- Enantioselectivity : BNP and VAPOL exhibit lower enantioselectivity than BBH in cyclofructan-mediated separations, underscoring the importance of 3,5-substituent electronic profiles .

- Steric vs. Electronic Tuning : BNP’s unsubstituted binaphthyl backbone lacks the steric and electronic modulation provided by diphenyl or trifluoromethyl groups in the target compound .

Structural and Electronic Data Table

| Compound Name | Substituents | MW (g/mol) | Key Catalytic Performance | Selectivity (α:β) | Reaction Time |

|---|---|---|---|---|---|

| (S)-3,3'-Bis(3,5-diphenyl)phenyl-... (Target) | 3,5-Diphenylphenyl | 804.86 | Moderate yields in glycosylation; stereoselectivity dependent on thiourea synergy | 4:1 | 4–6 hours |

| (R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-... (Trifluoromethyl analog) | 3,5-Bis(trifluoromethyl)phenyl | 612.70 | High α-selectivity (>30:1); rapid kinetics at RT | >30:1 | 2–4 hours |

| (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-... (Triisopropylphenyl analog) | 2,4,6-Triisopropylphenyl | 772.47 | Poor stereocontrol in asymmetric synthesis | N/A | N/A |

| BNP (Comparison) | None | ~348.30 | Low enantioselectivity in separations; limited catalytic applications | N/A | N/A |

Mechanistic Insights and Design Principles

- Steric Bulk : Bulky 3,5-diphenylphenyl groups in the target compound balance substrate access and transition-state stabilization, whereas triisopropylphenyl analogs are too hindered .

- Electronic Modulation : Trifluoromethyl groups enhance acidity and H-bonding capacity, critical for accelerating reactions like glycosylation .

- Chiral Backbone Rigidity : The binaphthyl backbone’s rigidity in the target compound ensures precise spatial arrangement of substituents, a feature absent in octahydro-binaphthyl derivatives (e.g., ) .

Q & A

Q. What synthetic strategies are recommended to achieve high enantiomeric purity of this binaphthyl phosphate derivative?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

Chiral Ligand Use : Employ enantiopure binaphthyl precursors (e.g., (S)-BINOL derivatives) to ensure stereochemical fidelity during phosphorylation.

Phosphorylation : React the binaphthol intermediate with a phosphorylating agent (e.g., POCl₃) under anhydrous conditions, followed by hydrolysis .

Purification : Use recrystallization in non-polar solvents (hexane/EtOAc mixtures) and chiral HPLC to validate purity (>99% ee).

- Critical Parameters : Temperature control (<0°C during phosphorylation), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid racemization.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H, ³¹P, and ¹⁹F NMR to confirm substituent positions and hydrogen bonding patterns .

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks in the crystal lattice) .

- Polarimetry : Measure specific optical rotation ([α]ᴅ) to assess enantiopurity.

- HPLC : Chiral stationary phases (e.g., amylose-based columns) to quantify enantiomeric excess.

Q. What are the critical safety and storage protocols for handling this compound?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in airtight, light-resistant containers under inert gas (Ar) at 2–8°C. Avoid contact with oxidizers or moisture to prevent hydrolysis .

- Spill Management : Absorb with inert material (silica gel), dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can contradictions in stereoselectivity data for reactions catalyzed by this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, counterion effects, or substrate steric demands. To address this:

Systematic Screening : Vary solvents (CH₃CN vs. toluene), additives (thiourea vs. urea), and temperatures (0°C to 100°C) to map selectivity trends .

Kinetic vs. Thermodynamic Control : Monitor reaction progress via in-situ IR/NMR to determine if selectivity is time-dependent.

- Case Study : In glycosylation reactions, thiourea additives enhance α-selectivity by stabilizing oxocarbenium intermediates via hydrogen bonding .

Q. What computational approaches are effective in modeling the enantioselective mechanisms of this catalyst?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify stereodetermining steps (e.g., protonation pathways in Brønsted acid catalysis) .

- Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to explain selectivity in protic vs. aprotic media.

- Example : For allylation reactions, MD simulations revealed that bulky 3,5-diphenyl groups on the binaphthyl framework restrict substrate access to one face of the catalyst .

Q. How can this compound be applied in multi-step enantioselective cascades (e.g., glycosylation or cyclopropanation)?

- Methodological Answer :

- Glycosylation : Combine with palladium catalysts for tandem deprotection/glycosylation. For example, microwave-assisted reactions in CH₃CN at 105°C achieve 70% yield with 4:1 α:β selectivity .

- Cyclopropanation : Use as a chiral Brønsted acid to protonate diazo compounds, inducing asymmetry in cyclopropane formation.

- Table : Comparison of Reaction Conditions and Outcomes

| Reaction Type | Catalyst Loading | Solvent | Additive | Yield (%) | Selectivity (α:β/ee) |

|---|---|---|---|---|---|

| Glycosylation | 10 mol% | CH₃CN | Thiourea | 70 | 4:1 |

| Allylation | 5 mol% | Toluene | None | 85 | 92% ee |

Data Contradiction Analysis

Q. Why do some studies report diminished enantioselectivity at higher catalyst loadings?

- Methodological Answer : Excess catalyst can lead to:

- Aggregation : Non-productive dimerization reduces accessible active sites. Confirm via dynamic light scattering (DLS) or ³¹P NMR .

- Solubility Limits : Precipitation at >15 mol% loading in non-polar solvents. Test solubility in DMSO/CHCl₃ mixtures.

- Mitigation : Optimize loading (5–10 mol%) and use co-solvents (e.g., 10% DMF in toluene) to maintain homogeneity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.